7-Isopentenyloxy-gamma-fagarine

描述

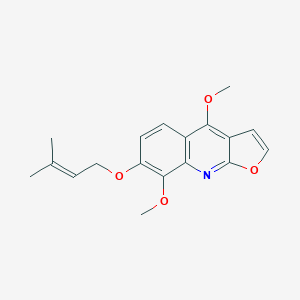

7-Isopentenyloxy-gamma-fagarine is a natural bioactive compound belonging to the family of furoquinoline alkaloids. It is primarily isolated from the fruits of Evodia lepta and has been used as a precursor for the chemical asymmetric synthesis of enantiopure alkaloids such as evoxine, anhydroevoxine, and evodine . This compound is known for its yellow powder form and has a molecular formula of C18H19NO4 with a molecular weight of 313.4 g/mol .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 7-Isopentenyloxy-gamma-fagarine involves bioassay-guided fractionation of plant extracts, particularly from Haplophyllum canaliculatum Boiss. (Rutaceae). The isolation process results in the extraction of several quinoline alkaloids, including this compound . The compound can also be synthesized through chemical asymmetric synthesis, utilizing it as a precursor for other enantiopure alkaloids .

Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from natural sources, followed by purification processes. The compound is stored at 2-8°C, protected from air and light, to maintain its stability .

化学反应分析

Types of Reactions: 7-Isopentenyloxy-gamma-fagarine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify its functional groups.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions: Common reagents used in these reactions include chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The reactions are typically carried out under controlled conditions to ensure the desired transformations.

Major Products Formed: The major products formed from these reactions include enantiopure alkaloids such as evoxine, anhydroevoxine, and evodine .

科学研究应用

Antimicrobial Activity

Research has demonstrated that 7-isopentenyloxy-gamma-fagarine possesses significant antimicrobial properties against various bacterial strains.

These findings suggest its potential as a natural antimicrobial agent in pharmaceuticals and food preservation.

Anti-inflammatory Properties

Furoquinoline alkaloids, including this compound, have shown promise as anti-inflammatory agents. Studies indicate that they may inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases such as arthritis and neurodegenerative disorders .

Cytotoxicity Against Cancer Cells

In vitro studies have reported that this compound exhibits cytotoxic effects against various cancer cell lines, including leukemia cells (KG-1a). This cytotoxicity highlights its potential role in cancer therapy .

Plant Growth Regulation

The compound has been investigated for its ability to enhance plant growth and development. In vitro cultures of certain plants have shown increased biomass and secondary metabolite production when treated with this compound .

| Plant Species | Effect Observed | Reference |

|---|---|---|

| Ruta montana | Increased metabolite accumulation | |

| Scutellaria lateriflora | Enhanced flavonoid production |

These findings indicate its potential use as a biostimulant in agriculture.

Study on Antimicrobial Efficacy

A study published in the journal Molecules investigated the antimicrobial efficacy of furoquinoline alkaloids, including this compound, against a panel of bacteria and fungi. The results indicated that this compound exhibited moderate activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an alternative to synthetic antibiotics .

Research on Anti-inflammatory Mechanisms

Another research effort focused on the anti-inflammatory mechanisms of furoquinoline alkaloids, highlighting their ability to modulate inflammatory pathways in cellular models. The study found that this compound could reduce the expression of key inflammatory markers .

作用机制

The mechanism of action of 7-Isopentenyloxy-gamma-fagarine involves its interaction with molecular targets and pathways in biological systems. It acts as a precursor for the synthesis of other bioactive alkaloids, which exert their effects through various biochemical pathways. The roles of oxygenase and other oxygen-atom-transfer enzymes in the biosynthetic pathways of these alkaloids have been discussed in scientific literature .

相似化合物的比较

- Atanine

- Skimmianine

- Flindersine

- Perfamine

Comparison: 7-Isopentenyloxy-gamma-fagarine is unique due to its specific structure and bioactivity. While similar compounds like atanine, skimmianine, flindersine, and perfamine share some structural similarities, this compound stands out for its use as a precursor in the synthesis of enantiopure alkaloids and its significant cytotoxic effects .

生物活性

7-Isopentenyloxy-gamma-fagarine is a naturally occurring alkaloid derived from the roots of the Fagara zanthoxyloides plant, commonly known as the Zanthoxylum tree. This compound belongs to a class of furoquinoline alkaloids and has garnered attention for its diverse biological activities, including cytotoxic, antimicrobial, and potential anti-inflammatory effects. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action and therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is with a CAS number of 23417-92-7. The compound features a quinoline core structure with an isopentenyloxy group at the 7th position and a gamma-fagarine moiety. This unique structure is believed to contribute to its biological activities.

Cytotoxic Activity

Recent studies have highlighted the significant cytotoxic effects of this compound against various cancer cell lines. Notably, it exhibits:

- High Cytotoxicity against Lymphoma and Leukemia Cell Lines : The compound demonstrated an IC50 value of 1.5 µg/mL against RAJI (acute lymphoblastic leukemia) cells and 3.6 µg/mL against Jurkat (T-cell leukemia) cells, indicating potent antitumor activity .

- Moderate Cytotoxicity against Breast Cancer Cells : It also showed an IC50 value of 15.5 µg/mL against MCF-7 (breast cancer) cells .

The following table summarizes the cytotoxicity data for this compound across different cell lines:

| Cell Line | IC50 (µg/mL) |

|---|---|

| RAJI | 1.5 |

| Jurkat | 3.6 |

| MCF-7 | 15.5 |

| KG-1a | Moderate |

| HEP-2 | Moderate |

| HL-60/MX1 | Higher than control (Etoposide) |

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Research indicates that it exhibits activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further investigation in infectious disease treatment . Specific findings include:

- Effective Against Multiple Bacterial Strains : The compound has shown effectiveness against strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .

Anti-inflammatory and Antioxidant Properties

In addition to its cytotoxic and antimicrobial activities, there are indications that this compound may possess anti-inflammatory and antioxidant properties. Studies have suggested that furoquinoline alkaloids can inhibit inflammatory pathways, which may be relevant in treating conditions characterized by chronic inflammation .

Case Studies and Research Findings

- Cytotoxicity Study : A study published in Molecules found that among several quinoline alkaloids isolated from Fagara zanthoxyloides, this compound exhibited the highest cytotoxicity against RAJI cells, supporting its potential as an anticancer agent .

- Antimicrobial Evaluation : In a comparative study of furoquinoline alkaloids, this compound was noted for its broad-spectrum antibacterial activity, suggesting its application in herbal medicine .

- In Vitro Metabolite Production : Research on the biosynthetic capacity of various plant cultures indicated that conditions optimized for secondary metabolite production significantly influenced the yield of furoquinoline alkaloids, including this compound .

属性

IUPAC Name |

4,8-dimethoxy-7-(3-methylbut-2-enoxy)furo[2,3-b]quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4/c1-11(2)7-9-22-14-6-5-12-15(17(14)21-4)19-18-13(8-10-23-18)16(12)20-3/h5-8,10H,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEMHXTACMCBNFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCOC1=C(C2=C(C=C1)C(=C3C=COC3=N2)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the evidence for the cytotoxic activity of 7-Isopentenyloxy-gamma-fagarine, and against which cancer cell lines is it most potent?

A1: Research demonstrates that this compound exhibits significant cytotoxic activity against several cancer cell lines. Notably, it shows remarkable potency against acute lymphoblastic leukemia cell lines, specifically RAJI and Jurkat cells. [] The study reported IC50 values of 1.5 µg/mL and 3.6 µg/mL against RAJI and Jurkat cells, respectively. [] Additionally, this compound displayed cytotoxicity against the MCF-7 breast cancer cell line with an IC50 value of 15.5 µg/mL. [] This suggests that this compound may hold promise as a potential therapeutic agent for specific types of leukemia and breast cancer. Further research is necessary to elucidate its mechanism of action and evaluate its efficacy in vivo.

Q2: Does the structure of this compound provide any clues about its potential mechanism of action?

A2: While the precise mechanism of action of this compound remains to be fully elucidated, computational analysis suggests that it might share similar mechanisms with other quinoline alkaloids isolated from Haplophyllum canaliculatum Boiss. [] These alkaloids, including atanine, skimmianine, and flindersine, exhibit comparable cytotoxic profiles against the tested cancer cell lines, indicating a potential common target or pathway. [] Furthermore, this compound's structure, particularly the presence of a prenyloxy group at C-7, is a characteristic shared with other furoquinoline alkaloids found in Choisya ternata. [] Further investigation into the structure-activity relationships of these alkaloids could provide valuable insights into their cytotoxic activity and potential targets.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。